(R)-(2R,3R,4R,5S,6R)-2-(((2R,3S,4R,5R,6S)-3,6-Dihydroxy-5-((R)-3-hydroxytetradecanamido)-4-(((R)-3-hydroxytetradecanoyl)oxy)tetrahydro-2H-pyran-2-yl)methoxy)-6-(hydroxymethyl)-3-((R)-3-hydroxytetradecanamido)-5-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxytetradecanoate
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Overview
Description
The compound ®-(2R,3R,4R,5S,6R)-2-(((2R,3S,4R,5R,6S)-3,6-Dihydroxy-5-(®-3-hydroxytetradecanamido)-4-((®-3-hydroxytetradecanoyl)oxy)tetrahydro-2H-pyran-2-yl)methoxy)-6-(hydroxymethyl)-3-(®-3-hydroxytetradecanamido)-5-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxytetradecanoate is a complex organic molecule. It features multiple hydroxyl groups, amide linkages, and a phosphonooxy group, indicating its potential biological activity and complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, formation of amide bonds, and esterification reactions. Each step would require specific reagents and conditions, such as:
Protection of Hydroxyl Groups: Using protecting groups like tert-butyldimethylsilyl (TBDMS) or methoxymethyl (MOM) ethers.
Amide Bond Formation: Using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Esterification: Using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production would scale up these reactions, often using continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Amide groups can be reduced to amines using lithium aluminum hydride (LiAlH4).
Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, PBr3.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of hydroxyl groups would yield ketones or carboxylic acids, while reduction of amides would yield amines.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Studying its interactions with biological molecules or its role in metabolic pathways.
Medicine: Potential therapeutic applications due to its complex structure and functional groups.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with enzymes, receptors, or other biomolecules through hydrogen bonding, hydrophobic interactions, or covalent modifications. The presence of multiple hydroxyl and amide groups suggests potential for forming strong hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
®-3-hydroxytetradecanoic acid: A simpler compound with similar hydroxyl and amide groups.
®-3-hydroxytetradecanamide: Another related compound with amide functionality.
Tetrahydro-2H-pyran derivatives: Compounds with similar pyran ring structures.
Uniqueness
The uniqueness of the compound lies in its complex structure, featuring multiple functional groups and stereocenters, which could confer unique biological or chemical properties.
Properties
Molecular Formula |
C68H129N2O20P |
---|---|
Molecular Weight |
1325.7 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6R)-2,5-dihydroxy-6-[[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-5-phosphonooxyoxan-2-yl]oxymethyl]-3-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C68H129N2O20P/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(88-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)56(86-67(61)81)50-85-68-62(70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2)66(64(55(49-71)87-68)90-91(82,83)84)89-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4/h51-56,61-68,71-75,80-81H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,82,83,84)/t51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67+,68-/m1/s1 |
InChI Key |
IGOWJNMPZZWOER-POWUFNSKSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Origin of Product |
United States |
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